Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate
Description
Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate (CAS: 1034131-89-9) is a synthetic intermediate primarily used in pharmaceutical and organic chemistry research. Its molecular formula is C₁₃H₁₇ClN₂O₄, with a molecular weight of 300.74 g/mol and purity exceeding 95% . The compound features a chloro substituent at the 2-position of the isonicotinate ring and a tert-butoxycarbonyl (Boc)-protected methylamino group at the 5-position. This Boc group enhances stability during synthetic processes, particularly in amine protection strategies.
Stored at 2–8°C under dry, dark conditions, the compound is supplied as a 10 mM solution in organic solvents (e.g., DMSO). Its solubility and stability protocols require careful handling to avoid degradation from repeated freeze-thaw cycles, with storage limits of 6 months at -80°C or 1 month at -20°C .
Properties
IUPAC Name |
methyl 2-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(18)16(4)9-7-15-10(14)6-8(9)11(17)19-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUQPSJRUYRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinic Acid
A common route begins with 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinic acid as the substrate. The acid is converted to the methyl ester via methylation using methyl iodide (MeI) in the presence of sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF).
Procedure Summary:
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1 | 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinic acid (1 g, 3.7 mmol) in dry DMF (10 mL) | Dissolution under inert atmosphere |
| 2 | NaH (60% suspension in mineral oil, 0.37 g, 9.24 mmol) added portion-wise with ice-bath cooling | Deprotonation of carboxylic acid |
| 3 | Methyl iodide (0.524 mL, 9.24 mmol) added dropwise | Methylation reaction |
| 4 | Stirring at room temperature for 1 hour | Completion of esterification |
| 5 | Reaction mixture poured into water and stirred for 3 hours | Precipitation of product |
| 6 | Filtration and drying under vacuum | Isolation of methyl ester as solid |
This method yields the desired methyl ester product with high purity and good yield.
Protection and Amination Strategies
The amino group is protected using the tert-butoxycarbonyl (Boc) group, which is introduced typically by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) in an organic solvent like tetrahydrofuran (THF). This step ensures the amino nitrogen is masked during subsequent reactions.
The methylamino substituent is introduced by alkylation of the Boc-protected amino group or by employing methylamines under controlled conditions to avoid over-alkylation.
Chlorination at the 2-Position
Selective chlorination at the 2-position of the isonicotinate ring is achieved through electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus oxychloride under controlled temperature conditions. This step is crucial for enabling further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.
Alternative Synthetic Routes and Catalytic Methods
While direct synthesis routes are common, advanced enantioselective organocatalytic methods have been reported for related Boc-protected amino acid derivatives, involving conjugate addition reactions catalyzed by chiral diphenylprolinol derivatives. These methods provide access to enantiopure intermediates useful in peptide synthesis and chemical ligation.
Analytical Data and Purity Assessment
The synthesized compound is characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), high-resolution mass spectrometry (HRMS), and chromatographic purity analysis. Typical NMR data confirm the presence of Boc groups, methylamino substituents, and ester functionalities with chemical shifts consistent with literature values.
Summary Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Yield/Purity |
|---|---|---|---|
| Boc Protection | Boc2O, DMAP, THF | Amino group protection | High, >95% |
| Methylation | NaH, MeI, DMF, 0°C to RT | Esterification to methyl ester | Good, ~85-90% |
| Chlorination | SOCl2 or POCl3, controlled temp | 2-position chlorination | Moderate to high |
| Purification | Filtration, chromatography | Isolation of pure product | >95% purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Methylation/Demethylation: The methyl group on the amino moiety can be modified using suitable reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Methylation: Methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted isonicotinates.
Deprotection: The removal of the Boc group yields the free amine derivative.
Methylation: Further methylation can lead to dimethylated derivatives.
Scientific Research Applications
Chemistry
Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is primarily used as an intermediate in organic synthesis. It facilitates the development of more complex molecules due to its unique functional groups. The chloro group allows for substitution reactions, while the tert-butoxycarbonyl group provides stability during synthesis .
Biology
In biological research, this compound has shown potential as a precursor for bioactive compounds. Its structure allows it to interact with biological systems, making it a candidate for further modifications aimed at enhancing its biological activity .
Medicine
The compound is under investigation for its potential use in pharmaceuticals. It may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release an active amine. This property is crucial for designing drugs that require metabolic activation to exert their therapeutic effects .
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Cancer Research
In vitro studies revealed that this compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, indicating its potential role as an anticancer therapeutic agent.
Cell Cycle Studies
Research involving cell cycle analysis showed that treatment with this compound resulted in G1 phase arrest in cancer cells. This highlights its role in regulating cell proliferation and suggests possible applications in cancer therapy.
Mechanism of Action
The mechanism of action of Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The chloro and methyl groups can influence the compound’s interaction with biological targets, such as enzymes or receptors, by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Comparisons
The compound’s structural analogs are defined by variations in protective groups, halogen substituents, or heterocyclic frameworks. Below is a comparative analysis based on available data and inferred chemical principles:
Detailed Analysis
Functional Group Impact on Reactivity and Stability Boc vs. Benzyloxycarbonyl (Z-group): The Boc group in the target compound offers base-sensitive stability, whereas the benzyloxycarbonyl group in the analog from requires hydrogenolysis for deprotection. This makes the Boc-protected compound more suitable for acidic reaction conditions. Chloro vs. However, the chloro group in the target compound provides a balance between reactivity and synthetic cost .
Solubility and Handling
- The target compound’s 10 mM DMSO solution facilitates solubility in organic phases, whereas analogs with bulkier groups (e.g., benzyloxycarbonyl) may require alternative solvents like THF or dichloromethane.
Applications in Synthesis The Boc-protected methylamino group in the target compound is critical for stepwise amide bond formation in drug intermediates. In contrast, the dimethylsulfoxonium ylide in the compound is tailored for asymmetric cyclopropanation or epoxidation reactions.
Research Findings and Limitations
- Thermal Stability : The Boc group’s thermal stability allows the target compound to withstand temperatures up to 37°C during solubility enhancement protocols .
- Comparative Reactivity : Chloro-substituted isonicotinates are less reactive in Pd-catalyzed cross-couplings compared to iodo analogs but are more cost-effective for large-scale synthesis.
- Data Gaps : Direct comparative studies between the target compound and its analogs are scarce. For example, the compound lacks reported purity and solubility data, limiting quantitative comparisons.
Biological Activity
Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C₁₄H₁₈ClN₃O₃
- Molecular Weight : 299.76 g/mol
- CAS Number : 10656390
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cell Cycle Regulation : It may influence cell cycle progression, particularly in cancer cells, by modulating key regulatory proteins.
- Apoptosis Induction : The compound has been shown to induce apoptosis in specific cancer cell lines, suggesting a mechanism for potential anticancer activity.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Antimicrobial Properties :
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antibiotic agent. -
Cancer Research :
In vitro studies showed that the compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This suggests its potential as a therapeutic agent in oncology. -
Cell Cycle Studies :
Research involving cell cycle analysis indicated that treatment with this compound resulted in G1 phase arrest in cancer cells, highlighting its role in regulating cell proliferation and potential use in cancer therapy.
Q & A
Q. What are the critical steps for synthesizing Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the isonicotinate core. Key steps include:
- Protection of the amine : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP, DCM) to protect the methylamino group.
- Chlorination : Introduce the chloro substituent via electrophilic aromatic substitution (e.g., N-chlorosuccinimide in DMF at 0–5°C).
- Esterification : Methyl ester formation using methanol and catalytic H2SO4 or via Mitsunobu conditions.
Optimization strategies: - Vary temperature (e.g., 0°C vs. room temperature) to minimize side reactions.
- Monitor reaction progress with TLC (silica gel, hexane/EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient).
- Purify via flash chromatography (eluent: hexane/EtOAc) or recrystallization (solvent: ethanol/water mixtures).
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm Boc protection (¹H NMR: δ 1.4 ppm for tert-butyl; ¹³C NMR: ~80 ppm for Boc carbonyl).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]+ expected ~357.1 m/z).
- HPLC : Purity assessment (≥95%) using a reverse-phase column (e.g., Agilent ZORBAX SB-C18, 5 µm).
- Melting Point : Compare to analogs (e.g., structurally related Boc-protected amines often melt between 150–160°C ).
Advanced Research Questions
Q. How does the tert-Boc group influence the compound’s stability under acidic or basic conditions, and how can this be systematically tested?
- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To assess stability:
- Acidic Hydrolysis : Expose the compound to TFA/DCM (1:1 v/v) at 25°C. Monitor Boc deprotection via ¹H NMR (disappearance of δ 1.4 ppm peak).
- Basic Hydrolysis : Treat with NaOH/MeOH (1M) at 60°C; analyze for ester cleavage via HPLC.
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track degradation products using LC-MS.
Q. What analytical challenges arise when resolving spectral contradictions (e.g., unexpected peaks in NMR or inconsistent mass data)?
- Methodological Answer : Common issues and solutions:
- Impurity Identification : Use preparative HPLC to isolate impurities; characterize via 2D NMR (COSY, HSQC).
- Solvent Artifacts : Ensure complete solvent removal (e.g., lyophilization for DMSO-d6 traces in NMR).
- Tautomerism : For amine/amide groups, analyze in deuterated DMSO to detect slow-exchange protons.
- Isotopic Patterns : Confirm chlorine presence via MS isotopic clusters (e.g., ³⁵Cl/³⁷Cl ratio ~3:1).
Q. How can researchers design experiments to study the reactivity of the 2-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Substrate Screening : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–100°C.
- Kinetic Studies : Use in situ IR or UV-Vis to track reaction rates.
- Computational Modeling : Employ DFT (e.g., Gaussian 16) to predict activation energies for SNAr pathways.
- Byproduct Analysis : Identify displaced chloride ions via ion chromatography or AgNO3 precipitation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
